molecular formula C16H13Cl2N5O B2458158 5-[(3-chlorophenyl)amino]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291848-63-9

5-[(3-chlorophenyl)amino]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2458158
CAS No.: 1291848-63-9
M. Wt: 362.21
InChI Key: KNDUNUYURAFUPN-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as indole derivatives, have been found in many important synthetic drug molecules and have shown a wide range of biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its structure and the functional groups it contains. For example, indole derivatives are often crystalline and colorless .

Scientific Research Applications

Pharmacological Activity and Antiasthmatic Potential

A series of 3-substituted 5-amino-1H-1,2,4-triazole derivatives, closely related to the specified compound, were synthesized to explore novel antiasthmatic agents. The compound 5-amino-3-(4-chlorophenyl)-1H-triazole showed promising results as an eosinophilia inhibitor, suggesting a potential pathway for chronic asthma treatment due to its ability to inhibit eosinophil survival induced by interleukin-5 without significantly affecting leukotriene D4 or platelet-activating factor-induced responses (Naito et al., 1996).

Antimicrobial Activities

Research into novel 1,2,4-triazole derivatives, including compounds structurally similar to the specified chemical, demonstrated good to moderate antimicrobial activities against a range of microorganisms. This indicates a potential application of such compounds in developing new antimicrobial agents, which could be crucial for addressing antibiotic resistance (Bektaş et al., 2007).

Synthesis and Biological Activity of Schiff Base Sulfur Ether Derivatives

Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit, similar to the compound , were synthesized and showed significant antifungal activity against specific strains, highlighting their potential in antifungal drug development (Zheng Yu-gu, 2015).

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

The 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, closely related to the compound of interest, have been identified as suitable molecules for preparing peptidomimetics or biologically active compounds based on the triazole scaffold. This approach offers a route to synthesize triazoles active as HSP90 inhibitors, indicating their potential in cancer therapy and drug design (Ferrini et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Indole derivatives, for example, have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some compounds may be irritants or harmful if inhaled .

Future Directions

The future directions for research into a compound depend on its potential applications. For example, indole derivatives have diverse biological activities and have the potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

5-(3-chloroanilino)-N-[(2-chlorophenyl)methyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N5O/c17-11-5-3-6-12(8-11)20-15-14(21-23-22-15)16(24)19-9-10-4-1-2-7-13(10)18/h1-8,14-15,20-23H,9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVXDSONGNPYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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